N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Industrial production methods may involve microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and affecting cellular pathways. Molecular docking studies have shown that the compound can inhibit enzymes like urease by binding to their active sites .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and thienopyridine-based molecules. Compared to these compounds, N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide exhibits unique structural features that enhance its biological activity and specificity . Some similar compounds include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thienopyridine derivatives: Used in the development of antiplatelet agents and other therapeutic drugs.
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique heterocyclic structure characterized by:
- Molecular Formula : C27H25N3O5S
- Molecular Weight : 535.645 g/mol
- Key Functional Groups : Acetyl group, benzothiazole moiety, and thienopyridine core.
This structural complexity contributes to its potential biological activities.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to high activity | |
Escherichia coli | Inhibitory effects | |
Candida albicans | Antifungal properties |
In vitro assays have shown that the compound can effectively inhibit the growth of these pathogens through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.
2. Anticancer Potential
Research has highlighted the anticancer properties of this compound. It has been tested in multicellular spheroid models to evaluate its efficacy:
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
- Case Study Findings : In a study by Fayad et al., the compound showed promising results in reducing tumor size in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their replication.
Research Findings and Case Studies
A selection of studies provides insights into the efficacy and safety profile of this compound:
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives demonstrated that compounds similar to this compound had MIC values significantly lower than standard antibiotics against resistant strains .
Study 2: Anticancer Activity
In a multicellular spheroid model study by Fayad et al., the compound exhibited a reduction in cell viability in several cancer cell lines with IC50 values indicating potent activity . The study emphasized the importance of further research into its mechanism involving apoptosis induction.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S3/c1-13(29)28-11-10-14-19(12-28)33-23(20(14)22-25-15-6-2-4-8-17(15)31-22)27-21(30)24-26-16-7-3-5-9-18(16)32-24/h2-9H,10-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMWOJZTMQTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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